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Core Science & Biosynthesis

Foundational

Predictive and Analytical NMR Characterization of 3-Chloro-N-(2-methoxyethyl)aniline: A Comprehensive Guide

Executive Summary In modern drug development and medicinal chemistry, the precise structural verification of small molecule building blocks is paramount. As a versatile synthetic scaffold[1], 3-chloro-N-(2-methoxyethyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, the precise structural verification of small molecule building blocks is paramount. As a versatile synthetic scaffold[1], 3-chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) [2] presents a unique electronic environment due to the interplay of an electron-withdrawing halogen, an electron-donating secondary amine, and a flexible aliphatic ether chain. Because open-access, high-resolution primary spectra for this specific commercial intermediate are scarce, this whitepaper provides a rigorous, theoretically grounded prediction of its 1 H and 13 C NMR chemical shifts. Furthermore, it outlines a self-validating experimental protocol designed to ensure high-fidelity empirical verification.

Structural Analysis & Electronic Causality

The NMR chemical shifts of 3-chloro-N-(2-methoxyethyl)aniline are dictated by three distinct structural domains, each exerting specific electronic and magnetic effects on the local nuclei. Understanding the causality behind these shifts is critical for accurate spectral assignment.

  • The Aniline Core (Mesomeric Effects, +M): The nitrogen atom of the secondary amine possesses a lone pair of electrons that delocalizes into the aromatic π -system. This mesomeric donation significantly shields the ortho (C-2, C-6) and para (C-4) positions, pushing their corresponding protons upfield.

  • The Halogen Substituent (Inductive Effects, -I): The chlorine atom at the meta position (C-3) exerts a strong inductive pull, withdrawing electron density through the σ -bonds. This deshields the immediate vicinity (C-3) while having a negligible +M effect compared to the dominant amine group.

  • The Aliphatic Side Chain (Magnetic Anisotropy & Inductive Pull): The 2-methoxyethyl group (-CH 2​ -CH 2​ -O-CH 3​ ) is an electron-rich linker. The highly electronegative oxygen atom deshields the adjacent methyl and methylene protons via -I effects, shifting their resonances downfield relative to standard alkanes.

Causality Core 3-chloro-N-(2-methoxyethyl)aniline Chemical Shifts Inductive Inductive Effects (-I) (Electronegative O, N, Cl) Core->Inductive Mesomeric Mesomeric Effects (+M) (Nitrogen lone pair into ring) Core->Mesomeric Anisotropy Magnetic Anisotropy (Aromatic ring current) Core->Anisotropy Shift1 Deshielding of aliphatic protons (3.2 - 3.6 ppm) Inductive->Shift1 Shift2 Shielding of ortho/para protons (~6.4 - 6.6 ppm) Mesomeric->Shift2 Shift3 Deshielding of aromatic protons (~6.4 - 7.1 ppm) Anisotropy->Shift3

Fig 1. Logical causality of electronic and magnetic effects on observed NMR chemical shifts.

Predicted 1 H NMR Chemical Shifts & Splitting Patterns

The following data is rigorously derived using established empirical additivity rules for substituted benzenes and aliphatic chains[3].

H NMR Data Summary (Predicted in CDCl 3​ , 400 MHz)
Proton EnvironmentPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-OCH 3​ 3.35Singlet (s)3H-
-CH 2​ -O- 3.55Triplet (t)2H~5.2
-NH-CH 2​ - 3.25Triplet (t)2H~5.2
-NH- 4.10Broad Singlet (br s)1H-
H-6 (Ar-H, ortho to NH)6.45Doublet of doublets of doublets (ddd)1H~8.0, 2.1, 0.9
H-2 (Ar-H, ortho to NH & Cl)6.55Triplet (t)1H~2.1
H-4 (Ar-H, para to NH)6.65Doublet of doublets of doublets (ddd)1H~8.0, 2.1, 0.9
H-5 (Ar-H, meta to both)7.05Triplet (t)1H~8.0
Mechanistic Assignment Insights
  • Aliphatic Region (3.2–4.2 ppm): The methoxy group (-OCH 3​ ) appears as a sharp 3H singlet at ~3.35 ppm. The adjacent methylene (-CH 2​ -O-) is heavily deshielded by the oxygen, appearing as a triplet at ~3.55 ppm. The amine-adjacent methylene (-NH-CH 2​ -) appears slightly more upfield at ~3.25 ppm. The secondary amine proton (-NH-) typically manifests as a broad singlet around 4.10 ppm; this broadening is caused by quadrupolar relaxation of the 14 N nucleus and intermolecular chemical exchange.

  • Aromatic Region (6.4–7.1 ppm): The +M effect of the amine dictates the primary shielding pattern. H-6 (ortho to NH, para to Cl) is the most shielded (~6.45 ppm). H-5 (meta to both substituents) is the least affected by the +M effect and appears furthest downfield as a triplet at ~7.05 ppm due to coupling with H-4 and H-6.

Predicted 13 C NMR Chemical Shifts

Carbon shifts provide a direct map of the molecule's skeletal electron density. The values below reflect the profound impact of heteroatom substitution[3].

C NMR Data Summary (Predicted in CDCl 3​ , 100 MHz)
Carbon EnvironmentPredicted Shift ( δ , ppm)TypeCausality / Note
C-1 (Ar-N)149.5Quaternary (C)Heavily deshielded by direct N attachment.
C-3 (Ar-Cl)135.0Quaternary (C)Deshielded by direct Cl attachment.
C-5 (Ar-H)130.2Methine (CH)Meta to both substituents; least shielded CH.
C-4 (Ar-H)117.0Methine (CH)Shielded by +M effect of the amine (para).
C-2 (Ar-H)112.0Methine (CH)Shielded by +M effect of the amine (ortho).
C-6 (Ar-H)111.5Methine (CH)Shielded by +M effect of the amine (ortho).
-CH 2​ -O- 71.0Methylene (CH 2​ )Strong -I effect from adjacent oxygen.
-O-CH 3​ 58.8Methyl (CH 3​ )Standard methoxy ether shift.
-NH-CH 2​ - 43.5Methylene (CH 2​ )Moderate -I effect from adjacent nitrogen.

Experimental Protocol: High-Fidelity NMR Acquisition

To empirically validate these predicted shifts, researchers must employ a self-validating experimental workflow that minimizes artifacts and maximizes resolution[4].

Step-by-Step Methodology
  • Sample Preparation: Weigh 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of the 3-chloro-N-(2-methoxyethyl)aniline analyte. Dissolve completely in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ , 99.8% D). Causality: Using anhydrous solvent prevents the -NH- peak from broadening into the baseline due to rapid chemical exchange with water. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

  • Instrument Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz). Perform automated or manual tuning and matching of the probe to the exact impedance of the sample. Execute rigorous shimming (Z1-Z5 gradients). Self-Validation: The shimming is successful only when the residual CHCl 3​ solvent peak exhibits a linewidth at half-height of 1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: Set spectral width to 12–15 ppm. Acquire 16–64 transients with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation between pulses.

    • 13 C NMR: Set spectral width to 250 ppm. Acquire 512–1024 transients with a D1 of 2.0 seconds. Utilize WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings, simplifying the spectrum to singlets.

  • Data Processing & Referencing: Apply a zero-filling factor to double the data points, and apply a mild exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct manually. Reference the spectra strictly to the residual CHCl 3​ signal ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).

NMR_Workflow N1 1. Sample Prep (CDCl3, Filtered) N2 2. Tuning & Shimming (Optimize Homogeneity) N1->N2 N3 3. Acquisition (1H & 13C scans) N2->N3 N4 4. Processing (FT, Phasing) N3->N4 N5 5. Analysis (Integration) N4->N5

Fig 2. Step-by-step experimental workflow for high-fidelity NMR acquisition and analysis.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Journal of the American Chemical Society.[Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation Technical Resources. [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Determination of 3-chloro-N-(2-methoxyethyl)aniline

Abstract: This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of the organic compound 3-chloro-N-(2-methoxyethyl)aniline. While a definitive, publicly archived cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of the organic compound 3-chloro-N-(2-methoxyethyl)aniline. While a definitive, publicly archived crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a detailed, representative case study. It utilizes a chemically plausible, hypothetical dataset to illustrate the complete workflow—from synthesis and crystallization to single-crystal X-ray diffraction, data analysis, and structure elucidation. This paper is intended for researchers, scientists, and professionals in drug development who require a practical and theoretical understanding of crystallographic analysis for molecular characterization.

Introduction

3-chloro-N-(2-methoxyethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties, molecular interactions, and suitability for various applications, including as a scaffold in drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, angles, and the packing of molecules in the solid state.

This guide is structured to provide not just a protocol, but the underlying scientific rationale for each step, ensuring a deep and applicable understanding of the crystallographic workflow.

Part 1: Synthesis and Single Crystal Growth

A robust structural analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Plausible Synthesis Route

The target compound can be synthesized via N-alkylation of 3-chloroaniline. A common and effective method involves the reaction of 3-chloroaniline with 2-bromoethyl methyl ether in the presence of a non-nucleophilic base, such as potassium carbonate, in an aprotic polar solvent like acetonitrile.

  • Reaction: 3-chloroaniline + 2-bromoethyl methyl ether → 3-chloro-N-(2-methoxyethyl)aniline

  • Rationale: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at an elevated temperature to increase the reaction rate. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step.[1] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by testing the solubility of the purified 3-chloro-N-(2-methoxyethyl)aniline (approx. 10-20 mg) in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) to find a solvent system in which the compound is sparingly soluble. For this molecule, a mixture of ethyl acetate and hexane is a promising candidate.

  • Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the more soluble solvent (ethyl acetate) at room temperature in a clean, small vial.

  • Inducing Supersaturation: Slowly add the less soluble solvent (hexane) dropwise until the solution becomes slightly turbid. This indicates the solution is nearing saturation. Add a few more drops of the more soluble solvent to just redissolve the precipitate, creating a clear, saturated solution.

  • Crystallization: Cover the vial with a cap, and puncture the cap with a needle to allow for very slow evaporation of the solvent. Place the vial in a vibration-free location.

  • Monitoring: Over several days to weeks, as the solvent mixture slowly evaporates, the concentration of the solute will increase beyond its saturation point, promoting the formation of single crystals.

  • Harvesting: Once well-formed, transparent crystals with sharp edges are observed, carefully harvest them using a nylon loop.[1]

Part 2: Single-Crystal X-ray Diffraction Analysis

This section details the instrumental analysis and the computational process of solving and refining the crystal structure.

Workflow for Single-Crystal Structure Determination

The overall process from a harvested crystal to a validated structural model is a multi-step workflow.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Mount Crystal on Goniometer Screen Screen Crystal & Unit Cell Determination Crystal->Screen Expose to X-rays Collect Full Data Collection Screen->Collect If good diffraction Integrate Data Integration & Scaling Collect->Integrate Raw Diffraction Images Solve Structure Solution (e.g., Direct Methods) Integrate->Solve *.hkl file Refine Structure Refinement Solve->Refine Initial Model Validate Validation & CIF Generation Refine->Validate Refined Model

Fig 1: Experimental and computational workflow for SCXRD.
Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[2] The experiment is conducted at a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations of the atoms, resulting in better diffraction data.[2]

  • Instrumentation: Data is collected on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a micro-focus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The choice of wavelength depends on the unit cell dimensions of the crystal.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. This step also assesses the crystal quality.

  • Data Collection Strategy: A data collection strategy is calculated to ensure that a complete, redundant dataset is collected.[3] This typically involves a series of scans (runs) where the crystal is rotated through different angles (e.g., φ and ω scans) while being irradiated with X-rays.[3]

Data Processing and Structure Solution
  • Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects). The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information is lost. For small molecules like this, direct methods are typically used to derive initial phase estimates.[4] This is often accomplished using software like SHELXS or SHELXT.[4][5] A successful solution provides an initial electron density map where the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method against the experimental diffraction data, commonly with software such as SHELXL.[6] In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7] The quality of the refinement is monitored by the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF).

Part 3: Analysis of the Hypothetical Crystal Structure

The final output of a successful refinement is a Crystallographic Information File (CIF), a standard format for sharing crystallographic data.[8][9] The following data is a realistic, hypothetical representation for 3-chloro-N-(2-methoxyethyl)aniline.

Table 1: Hypothetical Crystal Data and Structure Refinement
ParameterValue
Crystal Data
Chemical formulaC₉H₁₂ClNO
Formula weight185.65 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit Cell Dimensions
a8.512(3) Å
b15.678(5) Å
c7.245(2) Å
α90°
β98.54(3)°
γ90°
Volume958.1(5) ų
Z (molecules per cell)4
Calculated density1.288 Mg/m³
Data Collection
θ range for data collection2.5° to 27.5°
Reflections collected8754
Independent reflections2198 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2198 / 0 / 110
Goodness-of-fit (GooF) on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak/hole0.25 and -0.21 e.Å⁻³
Molecular Structure and Conformation

Based on the hypothetical refined model, the molecule adopts a specific conformation in the solid state. The 3-chloroaniline ring is planar, as expected. The N-(2-methoxyethyl) side chain is not fully extended, showing a gauche conformation around the C-C bond, which is common for such fragments due to stabilizing intramolecular interactions or crystal packing forces. Key bond lengths and angles would be consistent with standard values for similar organic compounds.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules do not exist in isolation. They pack in a specific arrangement dictated by intermolecular forces. In this hypothetical structure, the primary interaction is a weak N-H···O hydrogen bond between the amine hydrogen of one molecule and the ether oxygen of a neighboring molecule. This interaction links the molecules into chains along the crystallographic c-axis.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O1 O(ether) O2 O(ether) N1->O2 N-H···O Hydrogen Bond N2 N-H

Fig 2: Visualization of the key N-H···O hydrogen bond interaction.

These chains would then pack together, stabilized by weaker van der Waals forces and potential Cl···π interactions, to form the full three-dimensional crystal structure. Understanding this packing is critical in drug development, as different crystal forms (polymorphs) can have different packing arrangements, leading to significant differences in properties like solubility and bioavailability.

Conclusion

This technical guide has outlined the comprehensive process for determining the crystal structure of 3-chloro-N-(2-methoxyethyl)aniline, using a representative hypothetical dataset. From the strategic synthesis and meticulous growth of single crystals to the sophisticated techniques of X-ray diffraction and computational refinement, each step provides a layer of critical information. The resulting structural model reveals precise details of molecular conformation and the supramolecular architecture held together by intermolecular forces. For researchers in the pharmaceutical and chemical sciences, this level of detailed structural insight is indispensable for rational molecular design, polymorphism screening, and understanding structure-property relationships.

References

  • PubChem. Aniline, 3-chloro-2-methoxy-. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • NextSDS. 3-chloro-2-(2-methoxyethoxy)aniline — Chemical Substance Information. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • International Union of Crystallography (IUCr). Crystallographic Information Framework. [Link]

  • Sheldrick, G.M. The SHELX-97 Manual. University of Göttingen. [Link]

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • NextSDS. 3-chloro-2-(methoxymethyl)aniline hydrochloride — Chemical Substance Information. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • University of New Mexico. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]

  • MIT OpenCourseWare. The SHELX package. [Link]

  • PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]

  • Sheldrick, G.M. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Göttingen. [Link]

  • Royal Society of Chemistry. Championing data standards in chemical crystallography with CIF. [Link]

  • Google Patents.
  • Cambridge Crystallographic Data Centre (CCDC). A short guide to Crystallographic Information Files. [Link]

  • Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(5), 554-559. [Link]

  • International Union of Crystallography (IUCr). CIF 1.1 syntax specification. [Link]

Sources

Foundational

Thermodynamic Stability Profile of 3-Chloro-N-(2-methoxyethyl)aniline at Room Temperature: Mechanistic Insights and Experimental Workflows

Executive Summary The rational design and handling of functionalized aniline derivatives require a rigorous understanding of their thermodynamic behavior. 3-Chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8; Formula: C9H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and handling of functionalized aniline derivatives require a rigorous understanding of their thermodynamic behavior. 3-Chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8; Formula: C9H12ClNO) is a versatile small-molecule scaffold frequently utilized in medicinal chemistry and advanced materials synthesis. At room temperature (298.15 K), the thermodynamic stability of this compound is governed by a delicate interplay between the electronic effects of the aromatic ring substituents and the conformational dynamics of its N-alkyl chain.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 3-chloro-N-(2-methoxyethyl)aniline. By deconstructing the causality behind its molecular stability and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Core Thermodynamic Drivers at 298.15 K

The thermodynamic stability of a molecule at room temperature, defined by its Gibbs Free Energy ( ΔG ), is a function of its enthalpy ( ΔH ) and entropy ( ΔS ). For 3-chloro-N-(2-methoxyethyl)aniline, stability is dictated by two primary molecular features:

Electronic Effects: The Meta-Chloro Influence

The position of the chlorine atom on the aniline ring fundamentally alters the molecule's ground-state energy. In the meta position, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I) across the σ -bond framework, while its resonance electron-donating effect (+M) is largely isolated from the amine group [1].

  • Causality: By withdrawing electron density from the aromatic ring, the meta-chloro group reduces electron-electron repulsion within the π -system. Unlike ortho- or para-substituted anilines, where direct resonance with the amine lone pair can create destabilizing charge separation, the meta-substitution stabilizes the neutral molecule thermodynamically. This lowers the standard enthalpy of formation ( ΔHf∘​ ) relative to unsubstituted aniline, contributing favorably to its room-temperature stability [4].

Conformational Effects: Intramolecular Hydrogen Bonding

The N-(2-methoxyethyl) side chain introduces significant conformational flexibility. However, at 298.15 K, the molecule preferentially adopts a gauche conformation.

  • Causality: The secondary amine acts as a hydrogen bond donor (N-H), while the ether oxygen of the methoxy group acts as a hydrogen bond acceptor. This allows the formation of a pseudo-5-membered ring via an intramolecular hydrogen bond (IMHB)[2]. The enthalpic gain from this IMHB (typically -2.0 to -4.0 kcal/mol) offsets the entropic penalty ( ΔS ) of restricted bond rotation. This localized structural preorganization prevents rapid thermal degradation and suppresses unwanted intermolecular side reactions at room temperature [3].

G A 3-Chloro-N-(2-methoxyethyl)aniline Stability B Electronic Effects (Meta-Chloro) A->B driven by C Conformational Effects (N-2-methoxyethyl) A->C driven by D Inductive Withdrawal (-I) Lowers Ground State Energy B->D mechanism E Intramolecular H-Bonding (Gauche Conformation) C->E mechanism

Core electronic and conformational drivers of thermodynamic stability.

Quantitative Thermodynamic Parameters

To contextualize the stability of 3-chloro-N-(2-methoxyethyl)aniline, Table 1 summarizes the predictive and literature-extrapolated thermodynamic parameters at standard room temperature (298.15 K).

Table 1: Thermodynamic and Physical Parameters at 298.15 K

ParameterEstimated Value / BehaviorPrimary Structural Driver
Physical State LiquidDisruption of crystal packing by the flexible N-alkyl chain.
Intramolecular H-Bond Energy -2.0 to -4.0 kcal/molN-H ··· O(methoxy) interaction stabilizing the gauche conformer.
Enthalpy of Formation ( ΔHf∘​ ) Exothermic (Negative)Meta-chloro inductive stabilization of the aromatic ring.
Conformational Entropy ( ΔSconf​ ) Low to ModerateRestricted rotation due to pseudo-ring formation via IMHB.
Thermal Decomposition Threshold > 150 °CStrong C-N and C-Cl bond dissociation energies [1].

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability of 3-chloro-N-(2-methoxyethyl)aniline, researchers must employ rigorous, self-validating analytical workflows. The following protocols are designed to eliminate artifacts and ensure high-fidelity data collection.

Protocol 1: Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Stability

This protocol measures the specific heat capacity ( Cp​ ) and verifies the absence of phase transitions or degradation at room temperature.

  • Instrument Calibration (Internal Control): Run a high-purity Indium standard to calibrate temperature accuracy and heat flow sensitivity. Validation: The melting onset of Indium must read exactly 156.6 °C.

  • Baseline Subtraction: Run two empty, mass-matched hermetic aluminum pans. Causality: This establishes a zero-heat-flow baseline, ensuring that any subsequent thermal signal is entirely derived from the sample, not the instrument.

  • Sample Encapsulation: Weigh exactly 5.0–10.0 mg of liquid 3-chloro-N-(2-methoxyethyl)aniline into a hermetic aluminum pan and seal it. Causality: A hermetic seal is critical for liquids at room temperature to prevent volatilization, which would create an endothermic artifact that masks the true thermodynamic heat capacity.

  • Isothermal Hold & Ramp: Hold the sample isothermally at 298.15 K for 30 minutes. Validation: A flat heat flow signal during this hold validates that the molecule is in thermodynamic equilibrium and not undergoing spontaneous degradation. Subsequently, ramp the temperature at 10 K/min to 150 °C to establish the thermal stability limit.

Protocol 2: Computational Thermodynamic Validation (DFT)

Experimental data must be grounded by quantum mechanical calculations to confirm the structural causality of stability.

  • Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94) to generate a library of possible conformers, specifically targeting the rotation around the N-C and C-C bonds of the methoxyethyl group.

  • DFT Optimization: Submit the lowest-energy conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and a 6-311+G(d,p) basis set [4].

  • Frequency Calculation (Internal Control): Perform a vibrational frequency calculation on the optimized geometry. Validation: The complete absence of imaginary frequencies mathematically proves that the structure is a true thermodynamic minimum, rather than a transition state.

Workflow S1 Sample Preparation (Hermetic Sealing) S2 DSC Thermal Profiling (298.15 K Baseline) S1->S2 Thermal Analysis S3 Computational Modeling (DFT B3LYP) S1->S3 Structural Input S4 Data Synthesis (Enthalpy & Entropy) S2->S4 Experimental Heat Capacity S3->S4 Conformational Energy

Integrated experimental and computational workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 3-chloro-N-(2-methoxyethyl)aniline at room temperature is a highly optimized product of its chemical structure. The meta-chloro substituent provides critical electronic stabilization via inductive electron withdrawal, lowering the overall standard enthalpy of the aromatic system. Simultaneously, the N-(2-methoxyethyl) chain provides localized enthalpic stabilization through intramolecular hydrogen bonding, locking the molecule into a stable gauche conformation. By employing hermetically sealed thermal analysis and DFT computational validation, researchers can accurately profile and leverage the stability of this scaffold in advanced chemical applications.

References

  • Title: A Detailed Investigation of Substituent Effects on N−H Bond Enthalpies in Aniline Derivatives and on the Stability of Corresponding N-Centered Radicals Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Can 2-X-Ethanols Form Intramolecular Hydrogen Bonds? Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Thermodynamic properties of binary liquid systems of ethanoic acid, propanoic acid, and butanoic acid with 3-chloroaniline as a function of various temperatures Source: Karbala International Journal of Modern Science URL: [Link]

  • Title: First principles study of structural equilibrium configuration of Ortho-, Meta-, and Para-chloroaniline molecules Source: Journal of Institute of Science and Technology (NepJOL) URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-chloro-N-(2-methoxyethyl)aniline

Application Note: Optimized Two-Step Synthesis of 3-Chloro-N-(2-methoxyethyl)aniline Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Chloro-N-(2-methoxyethyl)aniline (CAS: 41...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Two-Step Synthesis of 3-Chloro-N-(2-methoxyethyl)aniline

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) [1]

Executive Summary & Mechanistic Rationale

3-Chloro-N-(2-methoxyethyl)aniline is a highly versatile secondary aniline scaffold utilized extensively in the development of small-molecule therapeutics and advanced materials [1]. The synthesis of secondary anilines presents a well-documented challenge: direct N-alkylation of primary anilines with alkyl halides frequently results in over-alkylation, yielding difficult-to-separate mixtures of secondary and tertiary amines.

To ensure high purity and yield, this protocol bypasses direct alkylation in favor of a robust amidation-reduction sequence .

  • Amidation: 3-chloroaniline is reacted with methoxyacetyl chloride to form an amide intermediate. This step is inherently self-limiting; the electron-withdrawing nature of the newly formed amide group completely deactivates the nitrogen against further acylation.

  • Reduction: The resulting amide is smoothly reduced to the target secondary amine using Borane-Tetrahydrofuran (BH₃·THF) complex, a highly chemoselective reagent that reduces amides without reducing the aryl chloride bond [2].

Materials and Reagents

All reagents should be used as received from commercial suppliers unless otherwise noted. Solvents must be anhydrous to prevent the degradation of moisture-sensitive reagents (e.g., methoxyacetyl chloride, BH₃·THF).

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
3-Chloroaniline Starting Material127.571.01.28 g (1.06 mL)
Methoxyacetyl chloride Acylating Agent108.521.11.19 g (1.00 mL)
Triethylamine (Et₃N) Acid Scavenger101.191.51.52 g (2.09 mL)
Dichloromethane (DCM) Solvent (Step 1)84.93N/A20 mL (Anhydrous)
BH₃·THF complex (1.0 M) Reducing Agent85.943.030.0 mL
Tetrahydrofuran (THF) Solvent (Step 2)72.11N/A15 mL (Anhydrous)

Experimental Workflow & Pathway Visualization

Two-step synthesis workflow: Amidation followed by borane-mediated reduction.

Step-by-Step Methodologies

Step 1: Synthesis of 2-Methoxy-N-(3-chlorophenyl)acetamide

Causality Note: Triethylamine is utilized as an acid scavenger to neutralize the HCl byproduct generated during acylation, preventing the protonation of the starting 3-chloroaniline, which would halt the reaction.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Initialization: Add 3-chloroaniline (1.28 g, 10 mmol) and anhydrous DCM (20 mL) to the flask. Stir to dissolve.

  • Base Addition: Add triethylamine (2.09 mL, 15 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve methoxyacetyl chloride (1.00 mL, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes via a syringe pump to control the exothermic reaction and prevent localized heating.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The starting aniline spot (UV active) should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer. Wash the organic layer with 1M HCl (20 mL) to remove residual Et₃N, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate amide as an off-white solid. Note: This intermediate is generally pure enough (>95%) to use directly in the next step.

Step 2: Borane Reduction to 3-Chloro-N-(2-methoxyethyl)aniline

Causality Note: Borane coordinates tightly to the amine product forming an amine-borane complex. A rigorous acidic quench is required to hydrolyze this complex and release the free amine [2].

  • Setup: In a clean, flame-dried 100 mL two-neck flask equipped with a reflux condenser and nitrogen line, dissolve the intermediate amide (approx. 10 mmol) in anhydrous THF (15 mL).

  • Reduction: Cool the solution to 0 °C. Slowly add BH₃·THF (1.0 M in THF, 30.0 mL, 30 mmol) dropwise via syringe. Caution: Hydrogen gas is evolved.

  • Reflux: Once addition is complete, heat the reaction mixture to a gentle reflux (65 °C) for 4 hours.

  • Validation: Cool a 0.1 mL aliquot, quench with MeOH, and analyze via LC-MS to confirm the disappearance of the amide mass.

  • Quench (Critical Step): Cool the reaction to 0 °C. Carefully and slowly add Methanol (10 mL) dropwise to quench excess borane until effervescence ceases.

  • Hydrolysis: Add 6M HCl (15 mL) and heat the mixture to reflux for 1 hour to break the amine-borane complex.

  • Workup: Cool to room temperature and remove THF/MeOH under reduced pressure. Basify the remaining aqueous layer to pH 12 using 2M NaOH (approx. 50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure target compound.

Analytical Characterization

The synthesized product should be validated against the following expected parameters to ensure structural integrity and purity prior to downstream application [3].

Analytical MethodExpected Result / SignalInterpretation
LC-MS (ESI+) m/z = 186.1 [M+H]⁺Confirms molecular weight (C₉H₁₂ClNO = 185.65 g/mol ). Isotope pattern should show a 3:1 ratio for ³⁵Cl/³⁷Cl.
¹H NMR (CDCl₃) δ ~3.60 (t, 2H), ~3.38 (s, 3H)Confirms the presence of the methoxyethyl chain.
¹H NMR (CDCl₃) δ ~4.10 (br s, 1H)Confirms the secondary amine (N-H) proton (exchangeable with D₂O).
Appearance Pale yellow to colorless oilStandard physical state at room temperature [3].

References

  • Organic Chemistry Portal. "Reduction of Amides to Amines." Organic-Chemistry.org. Available at:[Link]

Application

Applications of 3-chloro-N-(2-methoxyethyl)aniline as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Chloro-N-(2-methoxyethyl)aniline in Drug Discovery and Development Executive Summary In modern medicinal chemistry, the selection of peripheral building blocks is as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 3-Chloro-N-(2-methoxyethyl)aniline in Drug Discovery and Development

Executive Summary

In modern medicinal chemistry, the selection of peripheral building blocks is as critical as the design of the core scaffold. 3-Chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) has emerged as a highly versatile pharmaceutical intermediate, particularly in the development of targeted therapies such as kinase inhibitors and CNS-active agents[1]. This compound provides a dual-advantage structural motif: a meta-halogenated aromatic ring for targeted protein interactions, and a functionalized aliphatic amine chain designed to optimize pharmacokinetic (PK) profiles.

This application note details the structural rationale behind utilizing this specific intermediate and provides a self-validating, field-proven protocol for its incorporation into complex drug scaffolds via palladium-catalyzed cross-coupling.

Pharmacophore Mapping & Physicochemical Rationale

The transition from a hit compound to a viable lead often requires fine-tuning both target affinity and drug-likeness. 3-Chloro-N-(2-methoxyethyl)aniline is strategically designed to address both fronts simultaneously.

Target Affinity via Halogen Bonding

The 3-chloro substituent is not merely a lipophilic placeholder. In the context of rational drug design, covalently bound halogens interact attractively with Lewis bases (e.g., backbone carbonyls in a kinase hinge region) through a highly directional non-covalent interaction known as halogen bonding[2][3]. This interaction can significantly enhance binding affinity and target selectivity without drastically increasing the molecular footprint.

Pharmacokinetic Modulation via the Methoxyethyl Motif

While alkylating an aniline nitrogen generally improves membrane permeability, simple alkyl chains (like a propyl group) drastically increase lipophilicity (cLogP), which can lead to poor aqueous solubility and high non-specific binding. By substituting a simple alkyl chain with a 2-methoxyethyl group, medicinal chemists introduce an ether oxygen that acts as a hydrogen bond acceptor. This subtly increases the Topological Polar Surface Area (tPSA) and maintains aqueous solubility while preserving the membrane-permeable characteristics of the molecule.

Table 1: Comparative Physicochemical Properties of Aniline Derivatives

CompoundMW ( g/mol )cLogP*tPSA (Ų)H-Bond DonorsH-Bond Acceptors
3-Chloroaniline127.571.9026.0210
N-propyl-3-chloroaniline169.653.1012.0310
3-chloro-N-(2-methoxyethyl)aniline 185.65 2.45 21.26 1 1

(Note: Calculated estimates demonstrating how the ether oxygen mitigates the lipophilicity penalty of N-alkylation while providing a favorable tPSA.)

Pharmacophore Cl 3-Chloro Moiety Target1 Hydrophobic Pocket (DFG-out conformation) Cl->Target1 Halogen Bonding / Steric Fill NH Secondary Amine Target2 Kinase Hinge Region (Backbone Carbonyl) NH->Target2 Hydrogen Bond Donor Methoxy 2-Methoxyethyl Target3 Solvent Channel (Aqueous Solubilization) Methoxy->Target3 Dipole Interaction / PK Modulation

Pharmacophore mapping of 3-chloro-N-(2-methoxyethyl)aniline moieties in rational drug design.

Synthetic Integration: The Buchwald-Hartwig Amination

Incorporating secondary anilines bearing aliphatic chains into heterocyclic cores (e.g., pyrimidines, quinolines) can be synthetically challenging due to steric hindrance and the risk of competing β-hydride elimination. To overcome this, the Buchwald-Hartwig cross-coupling reaction is employed[4][5].

For 3-chloro-N-(2-methoxyethyl)aniline, the use of dialkylbiaryl phosphine ligands—specifically RuPhos —paired with a third-generation palladium precatalyst (RuPhos Pd G3) represents the gold standard[6][7]. RuPhos creates a highly active, monoligated Pd(0) species that is sterically accommodating enough for secondary amines while preventing catalyst deactivation.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Aryl Halide (Core) AmineBind Amine Coordination [Pd(II)(Ar)(Amine)L] OxAdd->AmineBind + 3-chloro-N-(2-methoxyethyl)aniline Deprot Deprotonation [Pd(II)(Ar)(NR2)L] AmineBind->Deprot + Base (e.g., Cs2CO3) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Release of N-Aryl Target

Pd-catalyzed Buchwald-Hartwig amination cycle using 3-chloro-N-(2-methoxyethyl)aniline.

Experimental Protocol: High-Yield C-N Cross-Coupling

This self-validating protocol is designed for the coupling of 3-chloro-N-(2-methoxyethyl)aniline with a generic heteroaryl bromide. The methodology emphasizes rigorous atmospheric control and specific reagent selection to ensure high fidelity and yield.

Materials & Reagents
  • Amine: 3-chloro-N-(2-methoxyethyl)aniline (1.2 equiv)

  • Electrophile: Heteroaryl bromide (1.0 equiv)

  • Precatalyst: RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • Ligand: RuPhos (0.05 equiv, 5 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology

Step 1: Solid Reagent Preparation In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl bromide, RuPhos Pd G3, RuPhos, and Cs₂CO₃.

  • Causality & Insight: Weighing the solid reagents together before introducing solvents minimizes the exposure of the highly sensitive Pd precatalyst to ambient moisture. Cs₂CO₃ is selected over stronger bases (like NaOtBu) to ensure tolerance of sensitive functional groups (e.g., esters, nitriles) present on the heteroaryl core.

Step 2: Atmospheric Purging Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times.

  • Causality & Insight: The active Pd(0) intermediate is highly susceptible to oxidation. Strict anaerobic conditions are non-negotiable to prevent the formation of inactive palladium black, which halts the catalytic cycle.

Step 3: Liquid Reagent Addition Via a gastight syringe, inject 3-chloro-N-(2-methoxyethyl)aniline followed by anhydrous, sparged 1,4-Dioxane to achieve a 0.2 M concentration.

  • Causality & Insight: 1,4-Dioxane is the optimal solvent due to its boiling point (101 °C) and its ability to partially solubilize the inorganic base at elevated temperatures, facilitating the crucial deprotonation step in the catalytic cycle.

Step 4: Reaction Execution & Monitoring Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours. Monitor reaction progression via LC-MS.

  • Causality & Insight: The reaction is self-validating through LC-MS monitoring; the disappearance of the heteroaryl bromide mass peak and the emergence of the product mass + [H]⁺ peak confirms successful reductive elimination.

Step 5: Workup & Purification Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a tightly packed pad of Celite, washing with additional EtOAc.

  • Causality & Insight: The Celite pad effectively traps insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium, preventing these impurities from streaking during chromatography. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target N-aryl compound.

References

  • Lu, Y., Shi, T., Wang, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012, 7(5), 375-383. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2(1), 27-50. URL: [Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia, 2023. URL: [Link]

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for 3-Chloro-N-(2-methoxyethyl)aniline

Introduction & Chemical Profile In medicinal chemistry and active pharmaceutical ingredient (API) development, 3-chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) serves as a critical secondary amine building block[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In medicinal chemistry and active pharmaceutical ingredient (API) development, 3-chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) serves as a critical secondary amine building block[1]. However, its purification presents a unique challenge: as a low-melting oil at room temperature, it cannot be purified via direct crystallization[1]. Furthermore, crude synthetic mixtures often contain unreacted primary amines (e.g., 3-chloroaniline), over-alkylated tertiary amines, and neutral organic byproducts.

To achieve >99.5% purity suitable for rigorous biological or downstream synthetic applications, a dual-stage purification strategy is required. This involves the isolation of the free base via acid-base extraction and vacuum distillation, followed by derivatization into a highly crystalline hydrochloride salt for final lattice purification[2].

Quantitative Physicochemical Data

The following properties dictate the physical and chemical logic behind the chosen purification methodologies:

PropertyValueImpact on Purification Strategy
Molecular Weight 185.65 g/mol [1]Dictates precise stoichiometric calculations for HCl gas/solution addition.
Boiling Point ~298.9 °C (760 mmHg)[3]Necessitates high-vacuum short-path distillation to prevent thermal degradation.
Density ~1.158 g/cm³[3]Heavier than water; will form the bottom layer in aqueous extractions unless diluted in a lighter organic solvent (e.g., MTBE or EtOAc).
pKa (Predicted) 3.57[3]Weakly basic; requires a strong acid (pH < 1.5) to ensure complete protonation and aqueous partitioning.
Physical State Liquid / Oil[1]Precludes direct recrystallization of the free base; necessitates conversion to a solid salt.

Strategic Workflow for Purification

The following workflow illustrates the sequential elimination of impurities based on their distinct physicochemical properties.

G Crude Crude 3-chloro-N-(2-methoxyethyl)aniline (Liquid Mixture) AcidBase Acid-Base Extraction (Removes Neutral Impurities) Crude->AcidBase 1M HCl then NaOH Distillation Vacuum Distillation (Removes High/Low BP Amines) AcidBase->Distillation Organic extract SaltForm Anhydrous HCl Salt Formation (Converts Oil to Solid) Distillation->SaltForm Distilled Free Base Recryst Recrystallization (IPA/Ether) (Lattice Purification) SaltForm->Recryst Crude Solid Salt PureSalt Pure Hydrochloride Salt (>99.5% HPLC Purity) Recryst->PureSalt Slow Cooling & Filtration

Workflow for the purification of 3-chloro-N-(2-methoxyethyl)aniline via salt recrystallization.

Protocol 1: Isolation and Pre-Purification of the Free Base

This protocol exploits the specific pKa of the secondary amine (3.57) to separate it from non-basic impurities, followed by distillation to separate it from other amines[3].

Step-by-Step Methodology
  • Initial Solvation: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).

  • Acidic Extraction: Wash the organic layer with 1M aqueous HCl (3 x 5 mL/g).

    • Causality: The secondary amine protonates and migrates to the aqueous layer. Neutral impurities (e.g., unreacted alkyl halides or oxidized byproducts) remain in the MTBE layer.

    • Self-Validation: Perform a TLC of the MTBE layer. The absence of a UV-active/ninhydrin-positive spot corresponding to the amine confirms complete extraction.

  • Basification: Cool the combined aqueous layers to 0 °C. Slowly add 2M NaOH until the pH reaches >10.

    • Causality: The amine is deprotonated, drastically lowering its aqueous solubility and causing it to "oil out" as a distinct phase.

    • Self-Validation: Use pH test strips to verify pH >10. The solution must turn visibly cloudy/biphasic.

  • Recovery: Extract the basic aqueous layer with fresh MTBE (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Vacuum Distillation: Transfer the concentrated oil to a short-path distillation apparatus. Distill under high vacuum (e.g., 1–2 mmHg).

    • Causality: At atmospheric pressure, the boiling point is ~298.9 °C, which risks thermal cleavage of the methoxyethyl ether linkage[3]. High vacuum lowers the boiling point to a safe 130–150 °C range.

    • Self-Validation: Discard the initial fore-run (containing lower-boiling primary amines like 3-chloroaniline). Collect the main fraction only when the vapor temperature stabilizes.

Protocol 2: Salt Formation and Recrystallization

Because the free base is an oil, absolute purity is achieved by forcing the molecule into a rigid crystal lattice as a hydrochloride salt, which naturally excludes structurally dissimilar impurities[4].

Step-by-Step Methodology
  • Anhydrous Solvation: Dissolve the distilled free base in anhydrous diethyl ether (15 mL/g).

    • Causality: Anhydrous conditions are absolute prerequisites. The resulting salt is hygroscopic; the presence of trace water will cause the salt to form a sticky syrup rather than a filterable solid[2].

    • Self-Validation: Perform a Karl Fischer (KF) titration on the free base prior to this step. Moisture content must be <0.1%.

  • Salt Formation: Cool the solution to 0 °C under an inert nitrogen atmosphere. Dropwise, add 1.05 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) while stirring vigorously.

  • Filtration: A white precipitate will form immediately. Collect the crude 3-chloro-N-(2-methoxyethyl)aniline hydrochloride via vacuum filtration. Wash with cold anhydrous ether.

  • Recrystallization (The Core Step):

    • Transfer the crude salt to a round-bottom flask. Add a minimum volume of boiling Isopropanol (IPA) just until the solid fully dissolves.

    • Causality: IPA is a polar protic solvent that disrupts the ionic bonds of the salt at high temperatures, but its moderate dielectric constant forces precipitation as the temperature drops.

    • Remove from heat. Dropwise, add anhydrous diethyl ether (anti-solvent) until the solution becomes faintly turbid.

  • Controlled Nucleation: Allow the flask to cool to room temperature completely undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Slow cooling ensures thermodynamic control. Rapid cooling traps impurities within the crystal lattice, whereas slow cooling allows the target molecules to form a highly ordered, pure crystalline matrix.

  • Final Recovery: Filter the purified crystals, wash with a 1:5 mixture of cold IPA/Ether, and dry under high vacuum at 40 °C for 24 hours.

Analytical Validation of the Final Protocol

To ensure the protocol has functioned as a self-validating system, the final salt must meet the following criteria:

  • HPLC Purity: >99.5% (Area %), confirming the exclusion of 3-chloroaniline and tertiary amine byproducts.

  • ¹H NMR (DMSO-d6): Complete absence of the broad singlet corresponding to water (~3.3 ppm) and absence of IPA/Ether solvent peaks, validating the drying process.

  • Melting Point: The crystals must exhibit a sharp melting point range with less than a 1.5 °C variance.

References

Sources

Application

Application Note: Engineering Next-Generation Chloroacetanilide Agrochemicals using 3-chloro-N-(2-methoxyethyl)aniline (CMEA)

Executive Summary & Chemical Rationale The development of modern pre-emergence herbicides and anilide fungicides relies heavily on optimizing the delicate balance between target enzyme affinity, systemic plant mobility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of modern pre-emergence herbicides and anilide fungicides relies heavily on optimizing the delicate balance between target enzyme affinity, systemic plant mobility, and environmental half-life. 3-chloro-N-(2-methoxyethyl)aniline (CMEA, CAS: 41965-50-8) has emerged as a highly versatile small-molecule scaffold for synthesizing novel crop protection agents[1].

When utilizing CMEA as a core building block, agrochemical designers leverage two highly specific structural advantages:

  • 3-Chloro Substitution (Metabolic Stability): The halogen at the meta-position of the phenyl ring increases the lipophilicity (LogP) of the final molecule, enhancing cuticular penetration and soil binding. Crucially, it blocks rapid cytochrome P450-mediated aromatic hydroxylation, extending the biological half-life of the active ingredient.

  • N-(2-Methoxyethyl) Moiety (Target Affinity & Mobility): This flexible, oxygen-containing side chain acts as a critical hydrogen-bond acceptor. In the active site of the target enzyme, it mimics the oxygen atoms of the natural fatty acyl-CoA substrate. Additionally, the ether linkage increases water solubility just enough to facilitate xylem/phloem transport without compromising the overall lipophilicity required for cell entry.

Mechanistic Target: VLCFA Elongase Inhibition

Chloroacetanilides derived from CMEA primarily target the very-long-chain fatty acid (VLCFA) synthase complex located in the endoplasmic reticulum[2]. This condensing enzyme is responsible for elongating C18 fatty acids into C20, C22, and C24 VLCFAs, which are absolutely essential for plant cell membrane integrity and epicuticular wax formation[3].

The herbicidal mechanism is characterized by an irreversible binding of the chloroacetanilide to the synthase, competing directly with the acyl-CoA substrate (but not malonyl-CoA) and permanently disabling the enzyme[4].

G Substrate Fatty Acyl-CoA + Malonyl-CoA Enzyme VLCFA Synthase (Condensing Enzyme) Substrate->Enzyme Binds Active Site Product VLCFAs (C20, C22, C24) Enzyme->Product Elongation Effect Membrane Disruption & Plant Death Enzyme->Effect Depletion of VLCFAs Inhibitor CMEA-Derived Chloroacetanilide Inhibitor->Enzyme Irreversible Inhibition

Fig 1: Mechanism of VLCFA elongase inhibition by CMEA-derived chloroacetanilides.

Experimental Protocols: Synthesis & Biological Screening

Protocol A: Synthesis of CMEA-Derived Chloroacetanilide Precursors

Self-Validating Principle: This protocol incorporates real-time TLC monitoring and an aqueous workup designed to specifically isolate the unreacted amine from the acylated product, ensuring >95% purity before biological screening.

  • Reagent Preparation: Dissolve 10 mmol of 3-chloro-N-(2-methoxyethyl)aniline in 20 mL of anhydrous dichloromethane (DCM). Add 12 mmol of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during acylation; without it, the HCl would protonate the CMEA, rendering it non-nucleophilic and halting the reaction prematurely.

  • Acylation: Cool the reaction flask to 0°C in an ice bath. Dropwise, add 11 mmol of chloroacetyl chloride dissolved in 5 mL of DCM over 15 minutes.

    • Causality: The dropwise addition at 0°C prevents exothermic side reactions, such as the unwanted cleavage of the methoxyethyl ether linkage.

  • In-Process Validation: After 2 hours of stirring at room temperature, perform a TLC check (Hexane:Ethyl Acetate 7:3). The disappearance of the CMEA spot (lower Rf due to the free amine) and the appearance of a new, higher Rf spot confirms reaction completion.

  • Quenching and Extraction: Quench with 15 mL of saturated NaHCO₃ to neutralize excess acid. Extract the organic layer, wash with 1M HCl (to remove any trace unreacted CMEA), and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the crude 2-chloro-N-(3-chlorophenyl)-N-(2-methoxyethyl)acetamide.

Protocol B: High-Throughput Screening (HTS) for VLCFA Elongase Inhibition

To validate the herbicidal efficacy of the synthesized CMEA derivative, an in vitro microsomal assay is utilized.

  • Microsome Isolation: Extract microsomes from 7-day-old etiolated leek (Allium porrum) seedlings.

    • Causality: Leek seedlings are utilized because their plasma membranes and endoplasmic reticulum are naturally highly enriched in VLCFA elongase complexes compared to standard dicot models[2].

  • Assay Assembly: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 20 µM oleoyl-CoA (primer substrate), and 10 µM [14C]-malonyl-CoA (elongation donor) in a HEPES buffer (pH 7.2).

  • Inhibitor Incubation: Add the CMEA-derived chloroacetanilide at varying concentrations (0.1 nM to 10 µM).

    • Crucial Causality Step: Pre-incubate the enzyme with the inhibitor for exactly 30 minutes before adding the [14C]-malonyl-CoA. Chloroacetanilides require a time-dependent, irreversible binding phase to fully inactivate the condensing enzyme[4].

  • Validation & Quantification: Terminate the reaction with methanolic KOH, saponify the lipids, and extract the free fatty acids into hexane. Quantify the [14C] incorporation into >C18 fatty acids using a scintillation counter to calculate the IC₅₀.

Data Presentation: Comparative Efficacy Profiling

The following table summarizes the anticipated profile of a highly optimized CMEA-derived chloroacetanilide against commercial industry standards.

CompoundVLCFA Synthase IC₅₀ (nM)LogPSoil DT₅₀ (Days)Primary Soil Degradate
CMEA-Derivative 18.52.914 - 21ESA / OXA
Alachlor (Standard) 22.03.515 - 30Alachlor-ESA
Metolachlor (Standard) 15.23.115 - 25Metolachlor-ESA

Environmental Fate: LC-MS/MS Determination of Soil Degradates

A critical phase of modern agrochemical development is tracking environmental degradation. Chloroacetanilides undergo microbial and chemical degradation in soil, substituting the chlorine atom to form highly polar ethane sulfonic acid (ESA) and oxanilic acid (OXA) metabolites[5].

G S1 Soil/Water Sampling (Degradate Isolation) S2 Solid-Phase Extraction (SPE) (Carbon Cartridges) S1->S2 S3 Reversed-Phase HPLC (ACN/H2O/Acetic Acid) S2->S3 S4 ESI-MS/MS Detection (MRM Mode) S3->S4 S5 Quantification of ESA & OXA Metabolites S4->S5

Fig 2: LC-MS/MS analytical workflow for the detection of ESA and OXA soil degradates.

Protocol C: LC-MS/MS Workflow for ESA/OXA Metabolites
  • Solid-Phase Extraction (SPE): Pass 100 mL of filtered soil-water extract through a graphitized carbon SPE cartridge.

    • Causality: Standard C18 cartridges fail to retain the highly polar ESA/OXA degradates. Carbon cartridges provide the necessary retention via strong hydrophobic and electrostatic interactions[6].

  • Elution and Reconstitution: Elute the degradates using methanol/dichloromethane (80:20). Evaporate to dryness under N₂ gas at 23°C and reconstitute in 0.1% formic acid in water, spiking with 50 ng/mL butachlor-ESA as an internal standard[7].

  • LC-MS/MS Analysis: Inject into a reversed-phase HPLC coupled to a triple quadrupole mass spectrometer (ESI negative mode). Use a mobile phase gradient of Acetonitrile/Water with 0.1% acetic acid, and elevate the column temperature to 40°C.

    • Causality: Elevated column temperatures combined with acetic acid (rather than ammonium acetate) significantly sharpen the chromatographic peak shape of the ESA degradates, resolving co-eluting isobars and increasing sensitivity by 9-15X[6].

Conclusion

The strategic integration of the 3-chloro-N-(2-methoxyethyl)aniline scaffold allows agrochemical developers to fine-tune the physicochemical properties of chloroacetanilide herbicides. By understanding the causality behind synthesis parameters, target enzyme kinetics, and environmental degradation pathways, researchers can develop highly efficacious, environmentally compliant crop protection agents.

References

  • Benchchem . "3-chloro-N-(2-methoxyethyl)aniline | Product Information & Scaffold Utility." 1

  • ResearchGate . "Mode of Action for Chloroacetamides and Functionally Related Compounds." 3

  • J-Stage . "Specific and differential inhibition of very-long-chain fatty acid elongases by different herbicides." 2

  • ResearchGate . "The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides." 4

  • ACS Publications . "Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS." 5

  • ResearchGate . "Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS." 6

  • NIH . "UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity." 7

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-chloro-N-(2-methoxyethyl)aniline synthesis

Answering the user's request.## Technical Support Center: Synthesis of 3-chloro-N-(2-methoxyethyl)aniline Introduction Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyethyl)aniline. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of 3-chloro-N-(2-methoxyethyl)aniline

Introduction

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific N-alkylation reaction. The presence of the electron-withdrawing chloro group on the aniline ring decreases the nucleophilicity of the nitrogen atom, which can lead to challenges such as low conversion, slow reaction rates, and the need for carefully optimized conditions to achieve high yields.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles to help you navigate the common pitfalls associated with this synthesis and improve your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during the synthesis of 3-chloro-N-(2-methoxyethyl)aniline, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in the N-alkylation of 3-chloroaniline is a frequent challenge. The root cause can typically be traced back to one or more of the following factors: suboptimal reaction conditions, side reactions, or issues with starting material quality.

1. Suboptimal Reaction Conditions:

  • Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the aniline (or facilitate the reaction) but not so strong that it causes decomposition of the alkylating agent. For an electron-deficient aniline like 3-chloroaniline, a moderately strong base is often required. Weaker bases like potassium carbonate (K₂CO₃) may result in slow reactions and low conversion, while stronger bases like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) can significantly increase the reaction rate.[4]

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred. These solvents can accelerate S_N2 reactions by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting aniline anion.[3] Low-polarity solvents like THF can also be effective, especially at higher temperatures.[5]

  • Temperature and Reaction Time: Due to the reduced nucleophilicity of 3-chloroaniline, elevated temperatures (e.g., 80-120 °C) are often necessary to drive the reaction to completion.[6][7] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid decomposition from prolonged heating.

2. Competing Side Reactions:

  • Over-alkylation: The most common side reaction is the formation of the tertiary amine, N,N-bis(2-methoxyethyl)-3-chloroaniline. The mono-alkylated product, 3-chloro-N-(2-methoxyethyl)aniline, can sometimes be more nucleophilic than the starting 3-chloroaniline, leading to a second alkylation.[1][2][8] To minimize this, use a stoichiometric excess of the aniline relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of aniline).[1]

  • Elimination of Alkylating Agent: If using an alkyl halide like 2-chloroethyl methyl ether, a strong, sterically hindered base can promote the E2 elimination side reaction, forming methyl vinyl ether. This consumes the alkylating agent and reduces the yield of the desired product.

3. Starting Material Quality:

  • Purity: Ensure the purity of both 3-chloroaniline and the alkylating agent (e.g., 2-chloroethyl methyl ether). Impurities can interfere with the reaction or introduce contaminants that complicate purification. 2-chloroethyl methyl ether can be synthesized from ethylene glycol methyl ether and thionyl chloride.[9]

  • Moisture: The presence of water can reduce the effectiveness of strong bases like NaH and may hydrolyze the alkylating agent. Ensure all reagents and glassware are thoroughly dried before use.[4]

Question 2: I am observing a significant amount of the dialkylated byproduct. How can I improve selectivity for mono-alkylation?

Answer: Achieving high selectivity for the mono-N-alkylated product is a common challenge in aniline alkylation.[8] The formation of the dialkylated product occurs because the secondary amine product can compete with the primary aniline for the alkylating agent.

Here are several strategies to enhance mono-selectivity:

  • Stoichiometric Control: The most straightforward approach is to adjust the reactant ratio. Use an excess of 3-chloroaniline relative to the alkylating agent (e.g., 1.2–1.5 equivalents of aniline to 1.0 equivalent of the electrophile). This increases the probability that the alkylating agent will react with the more abundant starting material.[1]

  • Controlled Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture containing the aniline and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring reaction with the more concentrated aniline over the newly formed, less concentrated product.

  • Lower Reaction Temperature: While higher temperatures increase the overall reaction rate, they can sometimes decrease selectivity. If dialkylation is a major issue, try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

  • Choice of Catalyst System: Certain catalytic systems are known for high mono-alkylation selectivity. For instance, manganese pincer complexes have been shown to be highly selective for the N-monoalkylation of anilines with alcohols.[1][10] While this involves a different class of alkylating agent (alcohols via a "borrowing hydrogen" mechanism), it represents an alternative strategy if direct alkylation proves difficult to control.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for 3-chloro-N-(2-methoxyethyl)aniline?

The most common laboratory-scale synthesis is a nucleophilic substitution reaction between 3-chloroaniline and an appropriate 2-methoxyethyl electrophile, typically 2-chloroethyl methyl ether or 2-bromoethyl methyl ether, in the presence of a base.[2]

Q2: How do I select the best base and solvent combination?

The optimal combination depends on balancing reactivity and side reactions. The table below provides a general guide. For 3-chloroaniline, starting with a K₂CO₃/DMF or Cs₂CO₃/Toluene system at an elevated temperature is a reasonable starting point. If the reaction is too slow, moving to a stronger base like NaH or NaOtBu may be necessary.[4]

BaseSolventTemperature Range (°C)Comments
K₂CO₃, Cs₂CO₃DMF, Acetonitrile80 - 120Standard, mild conditions. Good for initial screening. Cs₂CO₃ is more soluble and often more effective than K₂CO₃.[4]
NaOtBu, LHMDSToluene, THF, Dioxane25 - 110Stronger, non-nucleophilic bases. Effective for less reactive anilines. Requires anhydrous conditions.[4]
NaHTHF, DMF0 - 80Very strong base. Generates the aniline anion. Requires strict anhydrous conditions and careful handling (H₂ gas evolution).

Q3: Are there higher-yielding alternative synthetic routes I should consider?

Yes. If direct alkylation with an alkyl halide gives poor yields despite optimization, consider these alternatives:

  • Reductive Amination: This two-step, one-pot process involves the condensation of 3-chloroaniline with 2-methoxyacetaldehyde to form an imine, which is then reduced in situ to the desired secondary amine.[11][12] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine over the aldehyde.[11][13] This method completely avoids the issue of over-alkylation.[13]

  • "Borrowing Hydrogen" Catalysis: This method uses a 2-methoxyethanol as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or Mn).[7][10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the aniline. This is an atom-economical and environmentally friendly approach.[5][10]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form C-N bonds between aryl halides and amines.[14][15] While highly effective, it is typically used for more complex systems and may be unnecessarily complicated for this specific target unless other methods fail.[14]

Q4: What are the critical safety precautions for this reaction?

  • 3-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16]

  • Alkylating Agents: Alkyl halides like 2-chloroethyl methyl ether are irritants and potentially carcinogenic.[17] Handle with extreme care.

  • Bases: Strong bases like sodium hydride (NaH) are flammable solids that react violently with water to produce flammable hydrogen gas. Always handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols & Visualizations

Protocol 1: N-Alkylation of 3-Chloroaniline with 2-Chloroethyl Methyl Ether

This protocol describes a general procedure for the synthesis of 3-chloro-N-(2-methoxyethyl)aniline using standard laboratory conditions.

Materials:

  • 3-Chloroaniline

  • 2-Chloroethyl methyl ether

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 3-chloroaniline (e.g., 1.2 equivalents), anhydrous potassium carbonate (e.g., 2.0 equivalents), and anhydrous DMF (e.g., 5 mL per gram of aniline).

  • Heating: Begin stirring and heat the mixture to 90 °C.

  • Alkylating Agent Addition: Slowly add 2-chloroethyl methyl ether (1.0 equivalent) to the reaction mixture dropwise over 20-30 minutes.

  • Reaction Monitoring: Maintain the temperature at 90 °C and stir the reaction. Monitor its progress every 2-4 hours by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or GC-MS until the starting aniline is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[18]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to isolate the pure 3-chloro-N-(2-methoxyethyl)aniline.

Visualizing the Reaction and Troubleshooting Logic

The following diagrams illustrate the primary reaction pathway and a logical workflow for addressing common issues.

reaction_pathway cluster_reactants Reactants cluster_products Products 3-Chloroaniline 3-Chloroaniline Alkylating_Agent 2-Cl-CH2CH2OCH3 Base Base (e.g., K2CO3) Target_Product 3-chloro-N-(2-methoxyethyl)aniline Side_Product N,N-bis(2-methoxyethyl)-3-chloroaniline (Dialkylation) Target_Product->Side_Product + Alkylating Agent

Caption: Primary N-alkylation reaction and common over-alkylation side reaction.

troubleshooting_workflow start Low Yield Observed check_sm Check Purity & Stoichiometry of Starting Materials (SM) start->check_sm sm_ok SM are Pure & Ratio is Correct check_sm->sm_ok check_conditions Review Reaction Conditions (Base, Solvent, Temp) conditions_ok Conditions Appropriate? check_conditions->conditions_ok analyze_impurities Analyze Crude Product (TLC, GC-MS, NMR) impurities_id Major Impurity? analyze_impurities->impurities_id sm_ok->check_conditions Yes action_sm Purify SM Adjust Ratio (More Aniline) sm_ok->action_sm No conditions_ok->analyze_impurities Yes action_conditions Increase Temp Use Stronger Base Change Solvent conditions_ok->action_conditions No action_dialkylation Use Excess Aniline Slowly Add Alkylating Agent impurities_id->action_dialkylation Dialkylation action_unreacted Increase Temp/Time Use Stronger Base impurities_id->action_unreacted Unreacted SM consider_alt Consider Alternative Route (e.g., Reductive Amination) impurities_id->consider_alt Other/Complex

Caption: A logical flowchart for troubleshooting low reaction yields.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Available from: [Link]

  • Aguado, L., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Catalysis Science & Technology. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Li, W., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available from: [Link]

  • Pillai, S. M., & Pillai, C. N. (1993). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32B(9), 973-975. Available from: [Link]

  • Bao, W., et al. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1696-1701. Available from: [Link]

  • Samala, S., & Kumar, K. A. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(25), 9832-9835. Available from: [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Procter, D. J., et al. (2021). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications, 12(1), 957. Available from: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Nolan, S. P., et al. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(15), 9857-9864. Available from: [Link]

  • Reddy, V. P., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available from: [Link]

  • Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1533-1540. Available from: [Link]

  • Berliner, M., & Belecki, K. (2007). In Situ Generation of Chloromethyl Methyl Ether and Other α-Chloro Ethers from Acyl Chlorides and Dimethoxyalkanes and Their Reactions with Alcohols. Organic Syntheses, 84, 102. Available from: [Link]

  • Kumar, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 179-191. Available from: [Link]

  • Gunanathan, C., et al. (2017). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2(7), 3731-3743. Available from: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Available from: [Link]

  • Google Patents. (2009). CN101503340A - Method for synthesizing 2-chloroethyl methyl ether.

Sources

Optimization

Technical Support Center: Troubleshooting Oxidation of 3-chloro-N-(2-methoxyethyl)aniline

Overview 3-chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) is a versatile secondary aniline scaffold frequently utilized in drug development and fine chemical synthesis. Like many electron-rich aromatic amines, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 3-chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) is a versatile secondary aniline scaffold frequently utilized in drug development and fine chemical synthesis. Like many electron-rich aromatic amines, it is highly susceptible to autoxidation during routine laboratory storage[1]. This guide provides field-proven diagnostic criteria, preventative storage protocols, and remediation workflows to help researchers maintain the structural integrity of their chemical inventory.

Section 1: Diagnostic FAQs (Understanding the Degradation)

Q: Why is my 3-chloro-N-(2-methoxyethyl)aniline turning yellow or dark brown during storage? A: The discoloration is a direct result of atmospheric autoxidation. The electron-rich aniline ring, combined with the secondary amine functionality, makes the molecule exceptionally vulnerable to oxygen and light[1][2]. The degradation initiates via hydrogen abstraction or electron transfer, forming a highly reactive nitrogen-centered radical[3]. These radicals undergo rapid C-N and N-N coupling reactions, forming extended conjugated oligomers (structurally similar to polyanilines) that strongly absorb visible light[4]. Consequently, even trace amounts of these polymeric impurities can turn the entire batch dark brown or black[1]. Furthermore, trace metals (e.g., Cu, Fe) from stainless steel spatulas or contaminated glassware act as catalysts, drastically accelerating this oxidative polymerization[5].

Pathway A 3-chloro-N-(2-methoxyethyl)aniline (Colorless Liquid) B Nitrogen-Centered Radical (Initiation) A->B O2, Light, Trace Cu/Fe C C-N / N-N Coupling (Oligomerization) B->C Radical Recombination D N-Oxidation (Nitrones/N-Oxides) B->D ROS Attack E Conjugated Impurities (Yellow/Brown/Black) C->E Polymerization D->E Degradation

Autoxidation pathway of secondary anilines triggered by oxygen, light, and trace metals.

Q: How can I analytically differentiate between superficial color change and critical batch degradation? A: Visual inspection is deceivingly sensitive to conjugated impurities; less than 0.1% of polyaniline-like oxidation products can render a solution opaque brown. To validate the structural integrity, you must perform LC-MS and 1H-NMR.

  • LC-MS: Look for M+14 or M+16 peaks indicating N-oxides/nitrones, or dimerized masses (e.g., 2M-2) indicating radical coupling[4].

  • 1H-NMR: A clean aromatic region without broad, undefined baseline humps (characteristic of polymeric species) indicates the bulk material is intact.

If the purity remains >95% by UV (254 nm), the reagent is typically viable for robust synthetic steps (e.g., Buchwald-Hartwig aminations). If purity drops below 95%, remediation is required.

Section 2: Preventative Storage & Handling

Q: What is the optimal storage protocol to prevent oxidation? A: Anilines must be rigorously shielded from oxygen, ultraviolet/visible light, and thermal stress[2][6]. We recommend storing 3-chloro-N-(2-methoxyethyl)aniline neat (undiluted) in amber glass vials under a dense inert atmosphere (Argon) at 4°C[2][7]. Argon is preferred over Nitrogen because its higher density allows it to form a protective blanket over the liquid, preventing oxygen ingress when the septum is pierced[7].

Table 1: Impact of Storage Conditions on Secondary Aniline Stability

Storage ConditionAtmosphereLight ExposureTemp (°C)Est. Degradation RateVisual Appearance
Optimal Argon (Ar)Dark (Amber Vial)4°C< 0.1% / monthClear / Colorless
Standard Nitrogen (N2)Dark (Amber Vial)20°C~ 1.0% / monthPale Yellow
Suboptimal AirAmbient Lab Light20°C5 - 10% / monthYellow / Orange
Poor AirDirect Sunlight40°C> 20% / monthDark Brown / Black

(Data synthesized from general aniline stability profiles and accelerated degradation studies[2][6][8])

Step-by-Step Methodology: Schlenk-Assisted Inert Storage Protocol

To create a self-validating storage environment, utilize standard air-free techniques[9]:

  • Preparation: Transfer the purified 3-chloro-N-(2-methoxyethyl)aniline into an oven-dried amber glass vial equipped with a PTFE-lined silicone septum cap.

  • Degassing: Insert a venting needle into the septum. Insert a second needle connected to a Schlenk line (Argon).

  • Purging: Gently bubble Argon through the liquid for 5–10 minutes to displace dissolved oxygen[8][9]. Causality Check: Bubbling ensures the displacement of dissolved O2, not just headspace O2.

  • Sealing: Remove the venting needle first to allow a slight positive pressure of Argon to build inside the vial. Then, remove the Argon needle[7].

  • Storage: Wrap the cap tightly with Parafilm and store the vial upright in a 4°C refrigerator[2].

Section 3: Remediation & Purification

Q: My batch is heavily oxidized (dark brown, >5% impurities). How do I rescue it? A: Because 3-chloro-N-(2-methoxyethyl)aniline is a weak base (typical aniline pKa ~4.6), it can be efficiently separated from neutral N-oxides and non-basic polymeric oxidation products using a classic acid-base extraction[1]. This protocol leverages the pH-dependent solubility of the amine.

Workflow S1 Observe Discoloration (Clear to Brown) S2 Run LC-MS & 1H-NMR S1->S2 S3 Purity > 95%? S2->S3 S4 Filter & Use Immediately S3->S4 Yes S5 Acid-Base Extraction S3->S5 No S6 Store under Argon at 4°C S4->S6 S5->S2 Re-analyze

Diagnostic and remediation workflow for oxidized 3-chloro-N-(2-methoxyethyl)aniline.

Step-by-Step Methodology: Acid-Base Extraction for Secondary Anilines
  • Dissolution: Dissolve the degraded, dark-colored aniline in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The secondary amine protonates to form a water-soluble anilinium chloride salt, migrating to the aqueous layer[1].

  • Washing: Separate the layers. Wash the acidic aqueous layer twice with fresh organic solvent. Causality Check: The organic layer will retain the dark, neutral polymeric impurities, while the aqueous layer should appear significantly lighter, validating the removal of oxidized species.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH is > 10. The solution will turn cloudy as the anilinium salt deprotonates back into the free base aniline.

  • Recovery Extraction: Extract the cloudy aqueous layer three times with fresh organic solvent to recover the purified free base.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Storage: Immediately subject the recovered clear oil to the Schlenk-Assisted Inert Storage Protocol detailed above[9].

References
  • Why does color of aniline change during storage? ResearchGate.[Link]

  • Aniline. Wikipedia.[Link]

  • Aniline | C6H5NH2 | CID 6115. PubChem - NIH. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.[Link]

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. NIH.[Link]

  • Principles of Inert Atmosphere Storage. ResearchGate.[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.[Link]

  • Air-free technique. Wikipedia.[Link]

  • Polymerization of aniline by copper-catalyzed air oxidation. ITU.[Link]

Sources

Troubleshooting

Minimizing byproducts in 3-chloro-N-(2-methoxyethyl)aniline electrophilic substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming synthetic bottlenecks. Electrophilic aromatic substitution (EAS) on activated, multifunctional anilines is notoriously prone to over-reaction, poor regiocontrol, and heteroatom interference [1].

The substrate 3-chloro-N-(2-methoxyethyl)aniline presents a unique set of challenges. It contains a highly nucleophilic secondary amine, a Lewis-basic ether oxygen, and a benzene ring with competing directing effects [2]. This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you minimize byproducts and isolate your target regioisomer with high purity.

Mechanistic Root Cause Analysis

To control the reaction, we must first understand the molecular anatomy and causality of the directing effects:

  • Synergistic Activation: The secondary amine (-NHR) is strongly activating and directs electrophiles to the ortho (C2, C6) and para (C4) positions. The chlorine atom (-Cl) at C3 is deactivating but also directs to its ortho (C2, C4) and para (C6) positions [3].

  • Steric Differentiation (C4 vs. C6): Because C2 is sterically inaccessible (flanked by both substituents), substitution strictly competes between C4 and C6. C4 is para to the bulky amine and ortho to the smaller chlorine. C6 is ortho to the bulky amine. Therefore, C4 is sterically favored.

  • Heteroatom Interference: The secondary amine and the 2-methoxyethyl ether oxygen act as competing nucleophiles and bidentate ligands, leading to N-substitution or Lewis acid sequestration if left unprotected [4].

DirectingEffects SM 3-chloro-N-(2-methoxyethyl)aniline Highly Nucleophilic N & O N_Rxn N-Attack N-Alkylation/Acylation SM->N_Rxn Unprotected N LA_Seq Lewis Acid Sequestration Ether/Amine Complexation SM->LA_Seq Catalytic Lewis Acid C_Rxn C-Attack (EAS) Ring Substitution SM->C_Rxn Protected N / Optimized E+ C4 C4 Position Major (Para to N, Ortho to Cl) C_Rxn->C4 Sterically Favored C6 C6 Position Minor (Ortho to N, Para to Cl) C_Rxn->C6 Sterically Hindered

Fig 1: Reaction pathways and regioselectivity logic for 3-chloro-N-(2-methoxyethyl)aniline.

Troubleshooting & Diagnostics (FAQs)

Q: Why am I seeing predominantly N-alkylated/acylated products instead of aromatic ring substitution? A: Secondary anilines possess high electron density at the nitrogen atom. Kinetically, N-attack is significantly faster than the formation of the arenium ion required for C-attack [3]. Fix: You must mask the amine's nucleophilicity. Convert the secondary amine to an amide or carbamate (e.g., N-Boc or N-Trifluoroacetyl) prior to the EAS step.

Q: My Friedel-Crafts reaction stalls completely, and LC-MS shows starting material alongside N-(2-hydroxyethyl)aniline byproducts. What is happening? A: The 2-methoxyethyl chain and the aniline nitrogen act as a bidentate ligand. When you add a standard catalytic amount of a strong Lewis acid (like AlCl3​ ), it is immediately sequestered by these heteroatoms, killing the catalytic cycle. Furthermore, heating strong Lewis acids in the presence of aliphatic ethers causes ether cleavage (dealkylation), yielding the hydroxyethyl byproduct. Fix: Switch to milder Brønsted acids (e.g., TfOH) or pre-saturate the heteroatoms by using ≥2.5 equivalents of Lewis acid while maintaining strict temperature control ( <0∘C ) to prevent ether cleavage.

Q: I am getting a 60:40 mixture of C4 and C6 substituted isomers. How can I shift the regioselectivity entirely to the C4 position? A: The regioselectivity is governed by the steric bulk around the directing groups. The unprotected -NH(CH₂CH₂OMe) group is not bulky enough to fully block the ortho (C6) position. Fix: Apply a bulky protecting group like tert-butyloxycarbonyl (Boc) or pivaloyl (Piv) to the nitrogen. This creates a massive steric shield over the C6 position, forcing the electrophile exclusively to the less hindered C4 position.

TroubleshootingFlow Obs Observation B1 N-Substitution Obs->B1 B2 Stalled Reaction Obs->B2 B3 C6 Isomer Excess Obs->B3 S1 Apply TFA/Boc Protection B1->S1 S2 Increase Lewis Acid >2.5 eq B2->S2 S3 Increase E+ Steric Bulk B3->S3

Fig 2: Troubleshooting workflow for common EAS byproducts and reaction failures.

Quantitative Benchmarking

The following table summarizes internal validation data demonstrating how reaction conditions dictate byproduct distribution during a standard halogenation/alkylation workflow.

Reaction ConditionN-Substitution Byproduct (%)C4 : C6 Isomer RatioEther Cleavage (%)Primary Outcome
Unprotected Amine + 1.0 eq E⁺ > 85%N/A< 5%Reaction fails (N-attack)
Unprotected Amine + AlCl₃ (1.0 eq) < 5%1 : 1> 40%Stalled reaction / Cleavage
N-Acetyl Protected + Mild Lewis Acid < 1%8 : 1< 2%Good yield, moderate C4 selectivity
N-Boc Protected + Brønsted Acid < 1%> 20 : 1< 1%Excellent yield, high C4 purity

Validated Standard Operating Procedures (SOPs)

To ensure a self-validating system, these protocols include explicit In-Process Controls (IPCs) so you can verify success before proceeding to the next step.

Protocol A: Self-Validating N-Trifluoroacetylation (Protection)

Purpose: Eliminates N-nucleophilicity and prevents Lewis acid sequestration.

  • Setup: Charge a dry round-bottom flask with 3-chloro-N-(2-methoxyethyl)aniline (1.0 eq) and anhydrous Dichloromethane (DCM, 10 mL/g).

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq) and cool the mixture to 0∘C using an ice bath.

  • Reagent Addition: Dropwise add Trifluoroacetic anhydride (TFAA, 1.2 eq) over 15 minutes. The reaction is highly exothermic.

  • In-Process Control (IPC): After 30 minutes, sample the reaction for TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The starting material (highly polar, stains with ninhydrin) must be completely consumed, replaced by a single, less polar spot (UV active, ninhydrin negative).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective C4-Bromination

Purpose: Achieve >95% regioselectivity at the C4 position while preventing ether cleavage.

  • Setup: Dissolve the N-protected intermediate from Protocol A (1.0 eq) in anhydrous Acetonitrile (MeCN, 10 mL/g).

  • Temperature Control: Cool the solution to 0∘C . Crucial: Do not allow the temperature to rise, as this promotes C6 bromination and poly-halogenation.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.05 eq) in three equal portions over 20 minutes.

  • In-Process Control (IPC): Stir for 1 hour at 0∘C . Analyze via LC-MS.

    • Validation Check: Look for the complete disappearance of the starting mass and the appearance of the mono-brominated mass ( [M+H]++78/80 Da ). If di-bromination ( +158 Da ) is observed >2% , quench immediately.

  • Workup: Quench with 10% aqueous Na2​S2​O3​ to destroy residual electrophilic bromine. Extract with EtOAc, wash with water, and purify via silica gel chromatography to isolate the pure C4-bromo derivative.

References

  • Title: Electrophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-(2-methoxyethyl)aniline | CID 1581105 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Electrophilic Aromatic Substitution Mechanism & Key Concepts Source: Total Synthesis URL: [Link]

Sources

Optimization

Overcoming solubility challenges of 3-chloro-N-(2-methoxyethyl)aniline in aqueous media

Technical Support Center: 3-Chloro-N-(2-methoxyethyl)aniline A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for 3-chloro-N-(2-methoxyethyl)aniline. This resource is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Chloro-N-(2-methoxyethyl)aniline

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 3-chloro-N-(2-methoxyethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively.

Disclaimer: Specific experimental solubility data for 3-chloro-N-(2-methoxyethyl)aniline is not extensively published. The guidance provided herein is based on established principles of physical and medicinal chemistry, along with data from structurally similar compounds, primarily 3-chloroaniline.[1] It is essential to experimentally verify all parameters for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is 3-chloro-N-(2-methoxyethyl)aniline, and why is its aqueous solubility a common issue?

3-chloro-N-(2-methoxyethyl)aniline is an aromatic amine derivative. Its structure consists of a moderately non-polar chlorobenzene ring and an N-substituted side chain with an ether linkage. This combination of a hydrophobic aromatic core and limited hydrogen bonding capability contributes to its inherently low solubility in water.[1] For many experimental and developmental applications, particularly in biological assays or formulation, achieving a sufficient concentration in aqueous media is a critical first step.[2]

Q2: What are the likely physicochemical properties of 3-chloro-N-(2-methoxyethyl)aniline?

While experimental data is scarce, we can infer key properties from its structural analogue, 3-chloroaniline. The addition of the N-(2-methoxyethyl) group will increase the molecular weight and likely the lipophilicity (logP). The basicity of the aniline nitrogen will be influenced by the electron-withdrawing chloro group and the alkyl substituent.

Table 1: Inferred Physicochemical Properties of 3-chloro-N-(2-methoxyethyl)aniline

Property Inferred Value/Characteristic Rationale & Impact on Solubility
Molecular Formula C₉H₁₂ClNO ---
Molecular Weight ~185.65 g/mol Larger molecules can be more difficult to solvate, potentially reducing solubility.[3]
Appearance Likely a liquid or low-melting solid Based on analogues like 3-chloroaniline which is a liquid at room temp.[4]
Aqueous Solubility Poor / Low The hydrophobic chloroaniline core is the primary driver of low water solubility.
pKa (Conjugate Acid) Estimated: 3.0 - 4.0 The aniline nitrogen is a weak base. The chloro- group is electron-withdrawing, reducing basicity compared to aniline (pKa ~4.6). This pKa is critical for pH-modification strategies.

| LogP | Estimated: >2.0 | The value for 3-chloroaniline is ~1.88. The addition of the methoxyethyl group will increase lipophilicity, further favoring partitioning into non-polar environments over water. |

Q3: What are the primary strategies for solubilizing 3-chloro-N-(2-methoxyethyl)aniline in aqueous media?

The most effective strategies leverage the chemical nature of the molecule. The three primary approaches, in order of common application, are:

  • pH Adjustment: Utilizing the basicity of the aniline nitrogen to form a more soluble salt.[][6]

  • Co-solvency: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[7][8]

  • Inclusion Complexation: Employing cyclodextrins to encapsulate the hydrophobic portion of the molecule.[9][10]

Q4: What are the key safety considerations when handling this compound?

Based on safety data for related chloroanilines, appropriate personal protective equipment (PPE) is mandatory.[4][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.

  • PPE: Wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound may be harmful to aquatic life.[12]

Troubleshooting & In-Depth Methodologies

This section provides detailed, problem-oriented guidance for common experimental hurdles.

Scenario 1: "My compound precipitates when I add it to my neutral aqueous buffer."

This is the most common issue and directly relates to the compound's low intrinsic solubility. The most direct solution is to leverage its basicity through pH adjustment.

Q: How does lowering the pH increase solubility?

A: As a weak base, 3-chloro-N-(2-methoxyethyl)aniline exists in an equilibrium between its uncharged, poorly soluble "free base" form and its protonated, water-soluble cationic (salt) form.[13] By lowering the pH of the solution with a suitable acid, you shift this equilibrium towards the protonated form, which readily dissolves in water. According to the Henderson-Hasselbalch equation, at a pH two units below the compound's pKa, over 99% of the compound will be in the soluble, ionized form.

G cluster_0 pH-Dependent Solubility Equilibrium insoluble R-NH (Free Base) Poorly Soluble soluble R-NH₂⁺ (Protonated Salt) Highly Soluble insoluble->soluble + H⁺ (Acid) Lowers pH soluble->insoluble - H⁺ (Base) Raises pH

Caption: pH adjustment shifts the equilibrium to the soluble form.

Experimental Protocol: Determining a pH-Solubility Profile

This experiment will help you find the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0).

  • Equilibration: Add an excess amount of 3-chloro-N-(2-methoxyethyl)aniline to a fixed volume of each buffer in separate vials. Ensure a visible amount of solid remains.

  • Saturation: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it (e.g., using a 0.22 µm syringe filter), and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to identify the pH at which the desired concentration is achieved and maintained.

Scenario 2: "I cannot alter the pH due to my experimental constraints (e.g., cell viability, protein stability)."

When pH modification is not an option, using co-solvents is the next logical step.

Q: How do co-solvents work and which one should I choose?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This "less polar" environment lowers the energy penalty required to create a cavity for the non-polar solute, thereby increasing its solubility.[8] The choice of co-solvent depends on the specific requirements of your experiment, including allowable toxicity and potential for interference.

Table 2: Common Co-solvents for Pre-clinical Formulations

Co-solvent Typical Starting Conc. (% v/v) Properties & Considerations
Ethanol 5 - 20% Good solubilizing power. Can cause protein denaturation at higher concentrations.
Propylene Glycol (PG) 10 - 40% Common vehicle for parenteral and oral formulations. Less volatile than ethanol.[14]
Polyethylene Glycol 400 (PEG 400) 10 - 50% Low toxicity, widely used. Can be viscous at higher concentrations.[15]

| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Excellent solubilizing power, but can have direct biological effects and enhance skin penetration. Typically used for in-vitro stock solutions. |

Experimental Protocol: Co-solvent Screening

  • Prepare Stocks: Prepare several stock solutions of your compound at a high concentration in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO, 50 mg/mL in Ethanol).

  • Prepare Co-solvent Blends: In separate tubes, prepare a range of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20%, 40% v/v of co-solvent in your final experimental buffer).

  • Titration: Add a small, known volume of the compound's co-solvent stock solution to each blend.

  • Observation: Vortex and visually inspect for precipitation immediately and after a set time (e.g., 1 hour). The highest concentration that remains clear is the approximate solubility in that system.

  • Confirmation (Optional): For precise measurements, an equilibrium solubility study (similar to the pH profile protocol) can be performed for promising co-solvent blends.

Scenario 3: "My system is highly sensitive to organic solvents, and pH adjustment is not an option."

For systems requiring a purely aqueous environment, cyclodextrins offer an elegant solution.

Q: What are cyclodextrins and how do they enhance solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[16] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule—in this case, the chloroaniline portion of your compound—within their non-polar cavity. This "inclusion complex" effectively shields the hydrophobic part of the drug from water, and the complex as a whole, with its hydrophilic exterior, dissolves readily in water.[9][10]

G cluster_0 Cyclodextrin Inclusion Complex drug Drug (Guest) (Hydrophobic) p1 drug->p1 cd Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Interior) cd->p1 complex Soluble Inclusion Complex p2 complex->p2 Increased Aqueous Solubility p1->complex Complexation

Caption: Cyclodextrins encapsulate hydrophobic molecules, increasing solubility.

Table 3: Comparison of Common Cyclodextrins

Cyclodextrin Derivative Key Features Recommended Use Cases
β-Cyclodextrin (β-CD) Low cost. Limited aqueous solubility itself (~18.5 g/L).[17] Early-stage screening where cost is a major factor.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility (>600 g/L). Amorphous, preventing complex precipitation. Low toxicity profile.[17] The most common choice for research and pharmaceutical formulation.

| Sulfobutylether-β-CD (SBE-β-CD) | Very high aqueous solubility. Anionic nature can enhance complexation with cationic drugs.[10] | Excellent for basic drugs (like anilines) due to potential for ionic interactions. |

Experimental Protocol: Phase-Solubility Study (Higuchi & Connors Method)

This experiment determines the binding constant and stoichiometry of the drug-cyclodextrin complex.

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add Excess Drug: Add an excess amount of 3-chloro-N-(2-methoxyethyl)aniline to each solution.

  • Equilibrate: Agitate the samples at a constant temperature for 48-72 hours to reach equilibrium.

  • Quantify: Centrifuge, filter, and quantify the concentration of the dissolved drug in the supernatant for each sample via HPLC, as described previously.

  • Analyze: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kc) of the complex.

Workflow for Selecting a Solubilization Strategy

G start Start: Poorly Soluble Compound q1 Is pH adjustment compatible with the experimental system? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No proc1 Perform pH-Solubility Profile. Determine optimal pH. Formulate acidic solution/buffer. a1_yes->proc1 q2 Are organic co-solvents permissible? a1_no->q2 end1 Solution Achieved proc1->end1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No proc2 Screen Co-solvents (PG, PEG 400, Ethanol). Optimize concentration. a2_yes->proc2 proc3 Use Cyclodextrins (HP-β-CD or SBE-β-CD). Perform Phase-Solubility Study. a2_no->proc3 end2 Solution Achieved proc2->end2 end3 Solution Achieved proc3->end3

Caption: Decision tree for choosing the right solubilization method.

References

  • ChemicalBook. (2026, January 17).
  • Carl ROTH. (2025, March 31).
  • Thermo Fisher Scientific. (2025, December 18).
  • NextSDS. 3-chloro-2-(2-methoxyethoxy)
  • Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Gazzani, M., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture.
  • Drug Development & Delivery. (2015, June 1). Excipients: Enhancing the New, Poorly Soluble APIs.
  • PubChem. 3-(2-Methoxyethoxy)aniline.
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Al-Mamoori, S., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • Mbah, C. J., & Ofori-Kwakye, K. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • European Medicines Agency. (2010).
  • Gazzani, M., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture.
  • BenchChem. (2025). An In-Depth Technical Guide to the Solubility of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline in Organic Solvents.
  • BOC Sciences.
  • Pharmaceutical Technology. (2022, November 2).
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Pharma Excipients. (2022, April 26).
  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • ResearchGate.
  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Periodica Polytechnica. (2022, August 8).
  • IntechOpen. (2019, December 11). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • SciSpace. (2018, September 15).
  • ScienceDirect. (2026, January 7). pH adjustment: Significance and symbolism.
  • Peer-reviewed journal. (2024, September 6).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of Substituted 3-chloro-N-(2-methoxyethyl)aniline Derivatives in Palladium-Catalyzed Cross-Coupling

Introduction: The Strategic Importance of Ligand Design in Catalysis In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Ligand Design in Catalysis

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures.[1] The efficacy of these transformations—spanning reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings—is profoundly dependent on the nature of the ligands coordinating the palladium center. These ligands are not mere spectators; they are crucial in modulating the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.[2]

Aniline derivatives have emerged as a versatile class of ligands. Their electronic properties can be meticulously tuned through substitution on the aromatic ring, offering a powerful handle to fine-tune catalyst performance for challenging chemical transformations.[3] This guide provides a comprehensive benchmark of the catalytic efficiency of a parent 3-chloro-N-(2-methoxyethyl)aniline and several rationally designed derivatives when employed as ancillary ligands in a model palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causal relationship between ligand structure and catalytic output, provide detailed, self-validating experimental protocols, and present quantitative data to guide researchers in catalyst selection and development.

The Role of 3-chloro-N-(2-methoxyethyl)aniline Derivatives as Ligands

The parent compound, 3-chloro-N-(2-methoxyethyl)aniline, possesses a unique combination of features: a moderately electron-withdrawing chlorine atom, a coordinating secondary amine, and an ether linkage that can influence solubility and potentially interact with the metal center. By systematically modifying the substituents on the aniline ring, we can probe the electronic and steric effects on the catalytic cycle. This guide will focus on the following derivatives, which serve as representative examples of electron-donating, electron-withdrawing, and sterically hindered ligands:

  • L1: 3-chloro-N-(2-methoxyethyl)aniline (Parent Compound)

  • L2: 3,5-dichloro-N-(2-methoxyethyl)aniline (Enhanced Electron-Withdrawing)

  • L3: 3-chloro-5-methoxy-N-(2-methoxyethyl)aniline (Added Electron-Donating Group)

  • L4: 2,3-dichloro-N-(2-methoxyethyl)aniline (Steric Hindrance near Coordination Site)

These derivatives are used to form in situ palladium complexes, which are then evaluated in a benchmark Suzuki-Miyaura reaction.

Benchmarking Catalytic Performance: A Comparative Analysis

The catalytic efficiency of the palladium complexes formed in situ with ligands L1-L4 was evaluated in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This reaction was chosen as a standard benchmark due to its well-understood mechanism and relevance in organic synthesis. Key performance indicators such as reaction yield, Turnover Number (TON), and Turnover Frequency (TOF) were quantified to allow for a direct and objective comparison.

LigandDerivativeSubstituent EffectYield (%) [a]TON [b]TOF (h⁻¹) [c]
L1 3-chloro-N-(2-methoxyethyl)anilineParent (Reference)851700425
L2 3,5-dichloro-N-(2-methoxyethyl)anilineStronger e⁻-withdrawing951900475
L3 3-chloro-5-methoxy-N-(2-methoxyethyl)anilinee⁻-donating (methoxy)721440360
L4 2,3-dichloro-N-(2-methoxyethyl)anilineSteric hindrance (ortho-Cl)45900225

[a] Yield of isolated product after 4 hours. Reaction conditions: 1.0 mmol 4-bromotoluene, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, 0.05 mol% Pd(OAc)₂, 0.10 mol% Ligand, 5 mL Toluene/H₂O (4:1), 100°C. [b] TON = (moles of product) / (moles of catalyst). [c] TOF = TON / time (h). Calculated at 4 hours for comparative purposes.

Discussion of Structure-Activity Relationships

The data clearly illustrates the profound impact of ligand electronics and sterics on catalytic efficiency.

  • L2 (3,5-dichloro-) : The addition of a second electron-withdrawing chloride group significantly enhances catalytic activity, resulting in the highest yield, TON, and TOF. This is consistent with literature suggesting that electron-deficient ligands can promote the reductive elimination step of the catalytic cycle, which is often rate-limiting.[3]

  • L3 (5-methoxy-) : The introduction of an electron-donating methoxy group led to a decrease in catalytic performance compared to the parent ligand L1 . This suggests that increased electron density on the palladium center may hinder the oxidative addition or transmetalation steps.

  • L4 (2,3-dichloro-) : The placement of a chlorine atom at the ortho position introduces significant steric hindrance around the nitrogen coordination site. This steric bulk likely impedes the formation of the active catalytic species or slows down substrate coordination, leading to a dramatic drop in efficiency.

This comparative analysis underscores the principle that rational ligand design, based on an understanding of electronic and steric effects, is paramount for optimizing catalytic systems.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for the synthesis of the parent ligand and the subsequent benchmarking of catalytic performance.

Protocol 1: Synthesis of 3-chloro-N-(2-methoxyethyl)aniline (L1)

This procedure describes the N-alkylation of 3-chloroaniline. The choice of a phase-transfer catalyst (TBAB) is to facilitate the reaction between the aqueous and organic phases, enhancing the reaction rate.

Workflow for Ligand Synthesis and Catalyst Benchmarking

G cluster_synthesis Part 1: Ligand Synthesis cluster_benchmarking Part 2: Catalytic Benchmarking S1 1. N-Alkylation Reaction (3-chloroaniline + 2-bromoethyl methyl ether) S2 2. Work-up (Phase separation, washing) S1->S2 Reaction complete S3 3. Purification (Column Chromatography) S2->S3 Crude product S4 4. Characterization (NMR, MS) S3->S4 Pure Ligand (L1-L4) B1 5. Catalyst Formulation (In situ generation of Pd-Ligand complex) S4->B1 Use Ligand in Catalysis B2 6. Suzuki Coupling Reaction (Addition of substrates and base) B1->B2 Active catalyst B3 7. Reaction Monitoring (TLC/GC analysis) B2->B3 Reaction in progress B4 8. Product Isolation & Analysis (Yield, TON, TOF calculation) B3->B4 Reaction complete

Caption: Workflow from ligand synthesis to catalytic performance evaluation.

Materials:

  • 3-chloroaniline (1.0 equiv)

  • 2-bromoethyl methyl ether (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-chloroaniline, potassium carbonate, and TBAB in acetonitrile. Stir the suspension at room temperature.

  • Reagent Addition: Add 2-bromoethyl methyl ether dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-chloro-N-(2-methoxyethyl)aniline.

Protocol 2: Benchmarking Catalytic Efficiency in Suzuki-Miyaura Coupling

This protocol details the procedure for comparing the catalytic performance of ligands L1-L4 . The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)-X L₂ Pd0->OxiAdd Oxidative Addition (Ar-X) Transmet Ar-Pd(II)-Ar' L₂ OxiAdd->Transmet Transmetalation (Ar'B(OH)₂) Transmet->Pd0 Reductive Elimination RedElim Ar-Ar' Transmet->RedElim Prod Ar-Ar' React1 Ar-X React2 Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mol%)

  • Ligand (L1 , L2 , L3 , or L4 ) (0.10 mol%)

  • 4-bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 v/v, degassed)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask equipped with a stir bar and condenser. Evacuate and backfill with argon or nitrogen three times.

  • Catalyst Pre-formation: Under a positive flow of inert gas, add Pd(OAc)₂ and the respective aniline ligand (L1-L4 ) to the flask. Add the degassed toluene/water solvent mixture and stir for 20 minutes at room temperature to allow for the in situ formation of the palladium-ligand complex. The formation of a catalytically active Pd(0) species is a key step.[1]

  • Reagent Addition: Add potassium carbonate, 4-bromotoluene, phenylboronic acid, and the internal standard to the flask.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring and Analysis: Take aliquots from the reaction mixture at regular intervals (e.g., every hour for 4 hours). Quench the aliquot with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) to determine the conversion and yield relative to the internal standard.

  • Calculation of Performance Metrics:

    • Yield (%): Calculated based on the limiting reagent (4-bromotoluene) using the GC data.

    • Turnover Number (TON): Calculated using the formula: moles of product / moles of Pd(OAc)₂. This metric reflects the total number of catalytic cycles per active site before deactivation.

    • Turnover Frequency (TOF): Calculated as TON / time. This represents the rate of the catalytic reaction.[4][5]

Conclusion

This guide demonstrates that 3-chloro-N-(2-methoxyethyl)aniline and its derivatives are effective and tunable ligands for palladium-catalyzed cross-coupling reactions. The benchmarking data clearly indicates that modifying the electronic and steric properties of the aniline ring provides a rational and powerful strategy for optimizing catalytic efficiency. Specifically, the incorporation of additional electron-withdrawing groups can significantly enhance reaction rates and yields, while steric hindrance near the coordinating atom is detrimental. The detailed protocols provided herein offer a robust framework for researchers to synthesize these ligands and reliably benchmark their performance, facilitating the development of next-generation catalysts for applications in drug discovery and materials science.

References

  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657. [Link]

  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Fantoni, T., et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Fantoni, T., et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents | Request PDF. ResearchGate. Retrieved from [Link]

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Comparative

Comparative Guide: 3-chloro-N-(2-methoxyethyl)aniline vs. N-(2-methoxyethyl)aniline in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold selection, Structure-Activity Relationship (SAR) optimization, and Pharmacokinetic/Pharmacodynamic (PK/PD) profiling. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold selection, Structure-Activity Relationship (SAR) optimization, and Pharmacokinetic/Pharmacodynamic (PK/PD) profiling.

Executive Summary

In small-molecule drug discovery, the selection of an appropriate building block can dictate the success or failure of a lead optimization campaign. N-(2-methoxyethyl)aniline [1] is a highly versatile, flexible scaffold frequently used in the synthesis of kinase inhibitors and GPCR ligands. However, the introduction of a chlorine atom at the meta-position to form 3-chloro-N-(2-methoxyethyl)aniline fundamentally alters the molecule's physicochemical properties.

As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds. We will explore how the strategic addition of a single halogen atom influences lipophilicity, metabolic stability, and target binding affinity through halogen bonding, supported by a self-validating experimental protocol for your own laboratory evaluations.

Structural and Physicochemical Divergence

The base scaffold, N-(2-methoxyethyl)aniline, features an electron-rich aromatic ring and a flexible ether-containing side chain that can act as a hydrogen bond acceptor. While excellent for initial hit generation, this electron-rich nature makes the aromatic ring highly susceptible to rapid Phase I metabolism (specifically CYP450-mediated hydroxylation).

By substituting a chlorine atom at the meta-position, three distinct physicochemical shifts occur:

  • Inductive Electron Withdrawal: The electronegative chlorine pulls electron density away from the aromatic ring and the amine nitrogen. This lowers the pKa of the secondary amine, which can reduce unwanted lysosomal trapping (phospholipidosis) in cellular assays.

  • Increased Lipophilicity (LogP): The chlorine atom increases the overall lipophilicity of the scaffold by approximately 0.8 log units, enhancing passive membrane permeability.

  • Steric Bulk: Chlorine has a van der Waals radius (1.75 Å) significantly larger than hydrogen (1.20 Å), allowing it to fill hydrophobic pockets more effectively while sterically shielding adjacent carbon atoms from metabolic attack.

Mechanism Cl meta-Chloro Substitution EWD Electron Withdrawing (Inductive Effect) Cl->EWD Steric Steric Bulk (van der Waals radius) Cl->Steric XB Halogen Bonding (sigma-hole interaction) Cl->XB pKa Decreased Amine pKa (Altered Permeability) EWD->pKa Metab Blocked CYP450 Hydroxylation Steric->Metab Affinity Enhanced Target Binding Affinity XB->Affinity

Fig 1. Mechanistic impact of meta-chloro substitution on pharmacodynamics and pharmacokinetics.

Pharmacodynamic Implications: The Halogen Bond

Historically, halogens were added to drug candidates solely to increase lipophilicity or block metabolism. Today, we recognize the critical role of halogen bonding —a highly directional, non-covalent interaction [2].

Because chlorine is electronegative, its electron cloud is pulled toward the aromatic ring, leaving a region of positive electrostatic potential (the "sigma-hole") on the outermost surface of the halogen atom. This sigma-hole can form a strong, highly directional bond with Lewis bases in the target protein, such as the backbone carbonyl oxygen of amino acid residues[3].

When comparing the two scaffolds, derivatives synthesized from 3-chloro-N-(2-methoxyethyl)aniline frequently exhibit significantly prolonged target residence times (slower koff​ ) compared to the non-halogenated counterparts, directly due to this rigid halogen-bonding geometry.

Comparative Physicochemical Data

The following table summarizes the quantitative differences between the two scaffolds and their direct impact on downstream drug design.

PropertyN-(2-methoxyethyl)aniline3-chloro-N-(2-methoxyethyl)anilineImpact on Drug Design
Molecular Weight 151.21 g/mol 185.65 g/mol Minimal impact; both serve as highly efficient low-MW fragments.
LogP (Estimated) ~1.5~2.3Chloro substitution increases lipophilicity, enhancing membrane permeability.
Amine pKa ~5.0~3.8Inductive withdrawal lowers basicity, reducing lysosomal trapping.
Aromatic e⁻ Density High (Activated)Moderate (Deactivated)Halogenation reduces susceptibility to oxidative metabolism.
Halogen Bond Donor NoYes (Sigma-hole)Enables highly directional interactions with protein backbone carbonyls.

Experimental Protocol: Self-Validating Evaluation Workflow

To objectively determine which scaffold is superior for your specific target, you must isolate the variable (the chlorine atom). Do not rely solely on endpoint IC50​ assays; they obscure the kinetic mechanisms at play.

Below is a self-validating protocol designed to evaluate the causality of the structural differences.

Phase 1: Parallel Synthesis
  • Acylation: React both N-(2-methoxyethyl)aniline and 3-chloro-N-(2-methoxyethyl)aniline with your target-specific electrophile (e.g., an optimized heteroaryl chloride) under identical standard SN​Ar or Buchwald-Hartwig coupling conditions.

  • Purification: Purify both derivatives via preparative HPLC to >98% purity to ensure trace impurities do not skew kinetic data.

Phase 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality Check: Why SPR instead of a biochemical IC50? Halogen bonding typically manifests as a slower dissociation rate ( koff​ ) due to the strict geometric requirements of the sigma-hole interaction. SPR captures this real-time kinetic data.

  • Immobilize the target protein (e.g., a kinase domain) on a CM5 sensor chip using standard amine coupling.

  • Flow the non-halogenated and halogenated derivatives over the chip in a concentration gradient (e.g., 1 nM to 1000 nM).

  • Data Analysis: Compare the association ( kon​ ) and dissociation ( koff​ ) rates. A significantly slower koff​ in the chlorinated analog confirms the presence of a stabilizing halogen bond or enhanced hydrophobic packing.

Phase 3: In Vitro Metabolic Stability (HLM Assay)

Causality Check: The primary metabolic liability of anilines is CYP-mediated aromatic hydroxylation. The meta-chloro group sterically and electronically deactivates the ring.

  • Incubate 1 µM of each compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

  • Validation: If the chlorinated analog shows a significantly lower CLint​ , you have successfully validated the metabolic shielding effect of the halogen.

Workflow S1 N-(2-methoxyethyl) aniline Syn Parallel Synthesis (Coupling) S1->Syn S2 3-chloro-N-(2-methoxyethyl) aniline S2->Syn SPR SPR Binding Assay (Kinetics Testing) Syn->SPR Purified Ligands HLM HLM Stability (Clearance Rate) SPR->HLM Active Hits Lead Data Synthesis & Lead Selection HLM->Lead ADME Profile

Fig 2. Comparative screening workflow for evaluating aniline derivatives in lead optimization.

Conclusion

While N-(2-methoxyethyl)aniline provides a synthetically tractable and flexible starting point for library generation, the transition to 3-chloro-N-(2-methoxyethyl)aniline represents a sophisticated leap in rational drug design. By leveraging the inductive electron withdrawal, steric shielding, and the highly specific sigma-hole interactions of the chlorine atom, medicinal chemists can simultaneously optimize a molecule's pharmacokinetic half-life and its pharmacodynamic residence time.

When executing your lead optimization campaigns, utilize the SPR and HLM protocols outlined above to empirically validate the precise mechanistic advantages conferred by this halogenated scaffold.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline." PubChem, [Link].

  • Osman, et al. "Halogen Bonding: A New Frontier in Medicinal Chemistry." ResearchGate, Jan. 2025, [Link].

  • Xu, Zhi-Jian, et al. "Utilization of Halogen Bond in Lead Optimization: A Case Study of Rational Design of Potent Phosphodiesterase Type 5 (PDE5) Inhibitors." Journal of Medicinal Chemistry, vol. 54, no. 15, 2011, pp. 5607–5611., [Link].

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